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Compound of Interest

Compound Name: 1-Aminopiperidine

Cat. No.: B145804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for 1-aminopiperidine against its structural analogs,

piperidine and N-methylpiperidine. Understanding the NMR profile of 1-aminopiperidine is

crucial for its identification, purity assessment, and for studying its interactions in various

chemical and biological systems, which is of significant interest in drug development and

medicinal chemistry.

¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for 1-aminopiperidine,

piperidine, and N-methylpiperidine. The data for 1-aminopiperidine is available through

spectral databases such as SpectraBase and PubChem, originating from sources like Sigma-

Aldrich.[1][2][3] For detailed analysis, including the visualization of the spectra, direct

consultation of these databases is recommended.

Table 1: ¹H NMR Data Comparison
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Compound Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1-

Aminopiperidine
H-2, H-6

Data not

available in

snippets

t

Data not

available in

snippets

H-3, H-5

Data not

available in

snippets

m

Data not

available in

snippets

H-4

Data not

available in

snippets

m

Data not

available in

snippets

-NH₂

Data not

available in

snippets

s (broad) N/A

Piperidine H-2, H-6 2.79 m -

H-3, H-5 1.51 m -

H-4 2.19 m -

-NH Not specified s (broad) N/A

N-

Methylpiperidine
H-2, H-6 ~2.33 m -

H-3, H-5, H-4 1.41 - 1.59 m -

-CH₃ 2.23 s N/A

Note: "m" denotes a multiplet, "t" denotes a triplet, and "s" denotes a singlet. Data for piperidine

and N-methylpiperidine are sourced from publicly available spectral data.

Table 2: ¹³C NMR Data Comparison
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Compound Position Chemical Shift (δ, ppm)

1-Aminopiperidine C-2, C-6 Data not available in snippets

C-3, C-5 Data not available in snippets

C-4 Data not available in snippets

Piperidine C-2, C-6 47.0

C-3, C-5 27.2

C-4 25.2

N-Methylpiperidine C-2, C-6
Data available in spectral

databases

C-3, C-5
Data available in spectral

databases

C-4
Data available in spectral

databases

-CH₃
Data available in spectral

databases

Note: The specific chemical shifts for 1-aminopiperidine are available in the referenced

spectral databases.[2]

Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 1-
aminopiperidine is outlined below.

Sample Preparation:

Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and

20-50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,

CDCl₃, D₂O, DMSO-d₆).
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

Insertion: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to ensure homogeneity.

¹H NMR Acquisition:

Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of

scans).

Acquire the ¹H NMR spectrum.

¹³C NMR Acquisition:

Set the appropriate acquisition parameters, typically requiring a larger number of scans

than ¹H NMR for a good signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectra using the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane - TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations
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Structure and NMR Signal Correlation of 1-Aminopiperidine

Figure 1: Structure and NMR Signal Correlation
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Caption: Correlation of protons and carbons in 1-aminopiperidine to their expected NMR

signals.

General NMR Analysis Workflow
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Figure 2: General NMR Analysis Workflow
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Caption: A generalized workflow for conducting NMR analysis from sample preparation to

spectral interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminopiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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